(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

amino acid synthesis β-lactone ring-opening salt counter-ion stability

Researchers synthesizing unprotected β-substituted alanines often face side reactions during N-deprotection. This tosylate salt eliminates that bottleneck: - Already deprotected at the α-amino group - no post-ring-opening deprotection required. - Delivers unprotected amino acids in 77-96% yield via nucleophilic ring-opening in DMF or pH 5.0-5.5 buffer. - Stable at 2-8 °C; supplied as white to off-white powder, ≥97% purity. Ideal for β-azido-, β-cyano-, and S-sulfo-L-alanine synthesis, peptide library elaboration, and process-scale unnatural amino acid production. Ships globally.

Molecular Formula C10H13NO5S
Molecular Weight 259.28 g/mol
CAS No. 112839-95-9
Cat. No. B133777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
CAS112839-95-9
Synonyms(3S)-3-Amino-2-oxetanone 4-Methylbenzenesulfonate;  _x000B_(S)-3-Amino-2-oxetanone 4-Methylbenzenesulfonate; 
Molecular FormulaC10H13NO5S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1C(C(=O)O1)[NH3+]
InChIInChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1
InChIKeyAHPNSUJOZQROEQ-WNQIDUERSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt: Procurement Profile


(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt (L‑serine β‑lactone tosylate) is a crystalline chiral β‑lactone building block that serves as a direct precursor to optically pure, unprotected α‑amino acids via nucleophilic ring‑opening [1]. Unlike N‑protected serine β‑lactones, the tosylate salt is already deprotected at the α‑amino group, eliminating the need for post‑ring‑opening deprotection steps that often degrade sensitive side‑chain functionalities [2]. The compound is supplied as a white to off‑white powder with a molecular weight of 259.28 g·mol⁻¹ (C₁₀H₁₃NO₅S) and is typically stored at 2–8 °C .

1
Chiral building block for stereochemically pure, unprotected α-amino acids
2
Deprotection-free nucleophilic ring-opening workflow
3
Crystalline tosylate salt with reported indefinite storage stability

Risks of Generic Substitution for (S)-3-Amino-2-oxetanone Salts


Although multiple salts and N‑protected forms of 3‑amino‑2‑oxetanone are commercially available, they are not functionally interchangeable. The choice of counter‑ion directly dictates storage stability, side‑reaction propensity, and the need for subsequent deprotection [1]. The trifluoroacetate salt, for instance, undergoes rapid O‑to‑N acyl transfer with elimination, generating 83% of an undesired dehydroalanine by‑product [1], while N‑Boc or N‑Cbz lactones require acidic or hydrogenolytic deprotection that is incompatible with many β‑substituted alanine products [2]. These differences mean that selecting the wrong analogue can lead to complete synthetic failure, particularly when preparing sensitive, unprotected amino acids.

Tosylate salt (This product)
Trifluoroacetate salt
O-to-N acyl transfer may generate 83% undesired by-product
Deprotected α-amino group
N-Boc or N-Cbz lactones
Post-ring-opening deprotection can destroy labile side-chain functionalities
Faster ring-opening kinetics with Me₂S
N-Protected β-lactones
Very sluggish condensation reported; workflow efficiency may shift significantly

Comparative Evidence: (S)-3-Amino-2-oxetanone Tosylate


O-to-N Acyl Transfer Suppression vs. Trifluoroacetate Salt

The p‑toluenesulfonate salt completely averts the O‑to‑N acyl transfer that plagues the corresponding trifluoroacetate salt. In the trifluoroacetate salt, O‑trifluoroacetyl‑L‑serine rearranges with concomitant elimination to N‑trifluoroacetyldehydroalanine in 83% yield, whereas addition of one equivalent of non‑volatile p‑toluenesulfonic acid allows clean isolation of the desired O‑trifluoroacetyl‑L‑serine tosylate salt [1]. The tosylate salt can be stored indefinitely without degradation [2].

O-to-N Acyl Transfer
Head-to-head
Tosylate: 0% observable transfer vs. TFA salt: 83% dehydroalanine by-product
Reported to eliminate a major degradation pathway
Isolation of O-trifluoroacetyl-L-serine derivative context
amino acid synthesis β-lactone ring-opening salt counter-ion stability

Ring-Opening Kinetics vs. N-Protected β-Lactones

The (S)-3-amino-2-oxetanone p‑toluenesulfonic acid salt condenses quantitatively (by ¹H NMR) with excess dimethyl sulfide in trifluoroacetic acid to furnish the dimethylsulfonium salt of L‑cysteine. This reaction is almost instantaneous, whereas the same condensation with N‑protected β‑lactones (e.g., N‑Boc or N‑Cbz) in DMF is described as very sluggish [1].

Ring-Opening Kinetics
Head-to-head
Nearly instantaneous, quantitative (¹H NMR)
Supports practical S-functionalized cysteine synthesis
With Me₂S in CF₃CO₂H; N-protected lactones reported very sluggish in DMF
cysteine synthesis dimethylsulfonium salt β-lactone reactivity

Bypassing Deprotection: One-Step Access to Unprotected Amino Acids

Ring‑opening of the tosylate salt with nucleophiles yields unprotected, optically pure α‑amino acids directly, with isolated yields of 77–96% across a wide range of nucleophiles (RSH, Me₂S, CF₃COO⁻, HPO₄²⁻, Cl⁻, CN⁻, pyrazole, N₃⁻) [1]. In contrast, N‑Boc or N‑Cbz lactones require post‑ring‑opening deprotection that can destroy labile side‑chain functionalities; for example, β‑azidoalanine is chemically inaccessible via N‑protected lactones because it cannot survive standard deprotection conditions [2].

Bypassing Deprotection
Class-level inference
77–96% isolated yield of unprotected amino acids
Enables synthesis of products that may be unattainable via N-protected routes
β-azidoalanine inaccessible via N-Boc/Cbz lactones; data to verify
unprotected amino acids deprotection-free β-azidoalanine

Thermal Stability vs. Tetrafluoroborate Salt

The p‑toluenesulfonate salt exhibits a higher decomposition temperature than the widely used tetrafluoroborate salt. The tosylate salt darkens at 133–135 °C and decomposes at 173 °C (rapid heating) [1], whereas the tetrafluoroborate salt decomposes at approximately 150 °C . Both salts require refrigerated storage (2–8 °C) .

Thermal Stability
Cross-study
Decomp. at 173 °C
Wider thermal processing window reported
~23 °C higher than tetrafluoroborate salt; both require refrigerated storage
thermophysical properties salt stability melting point comparison

Synthetic Accessibility from N-Boc-L-serine β-Lactone

The tosylate salt is prepared in 95% isolated yield by treating N‑Boc‑L‑serine β‑lactone with trifluoroacetic acid followed by addition of p‑toluenesulfonic acid and trituration with anhydrous ether [1]. The N‑Boc‑L‑serine β‑lactone precursor is itself obtained in 40–81% yield via Mitsunobu cyclization of N‑Boc‑L‑serine [1].

Synthetic Accessibility
Supporting evidence
95% isolated yield from N-Boc-L-serine β-lactone
Supports reliable procurement and scale-up review
TFA deprotection followed by p-TsOH·H₂O trituration
tosylate salt preparation Mitsunobu cyclization deprotection yield

Key Applications of (S)-3-Amino-2-oxetanone Tosylate


One-Step Synthesis of Unprotected β-Substituted Alanines

When the synthetic target is a free β‑substituted alanine (e.g., β‑azido‑L‑alanine, β‑cyano‑L‑alanine, S‑sulfo‑L‑cysteine) that cannot tolerate acidic or hydrogenolytic deprotection, the tosylate salt is the only viable starting material. Ring‑opening with the appropriate nucleophile in DMF or aqueous buffer (pH 5.0–5.5) delivers the unprotected amino acid in 77–96% yield without any deprotection step [1][2].

Rapid Assembly of S-Functionalized Cysteines

The quantitative, nearly instantaneous condensation of the tosylate salt with dimethyl sulfide enables efficient preparation of dimethylsulfonium cysteine salts, which serve as stable precursors to L‑cysteine and cephalosporin C biosynthetic intermediates. This transformation is prohibitively slow with N‑Boc or N‑Cbz lactones [3].

Solid-Phase Peptidomimetic Library Diversification

Because the tosylate salt is already deprotected at the α‑amino group, resin‑bound peptides can be elaborated directly with β‑substituted alanine residues via nucleophilic ring‑opening, avoiding repetitive Boc/Fmoc deprotection cycles and enabling the construction of peptidomimetic libraries with sensitive side‑chain functionalities [2][4].

Large-Scale Preparation of Unnatural L-Amino Acids

The robust 95% isolated yield of the tosylate salt, its indefinite storage stability at 2–8 °C, and its high reactivity toward a broad spectrum of carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles make it the preferred intermediate for process‑scale synthesis of unnatural α‑amino acids destined for preclinical candidate optimization [1][2].

Application
Selection Property
Validation Focus
Unprotected β-substituted alanine synthesis
Deprotection-free ring-opening chemistry
Sensitivity of target side-chain to acidic/hydrogenolytic conditions
S-functionalized cysteine assembly
Rapid dimethylsulfonium salt formation
Reaction rate and conversion vs. N-protected lactone alternatives
Solid-phase peptidomimetic diversification
Pre-deprotected α-amino group on resin
Compatibility with repetitive Boc/Fmoc cycle avoidance
Process-scale unnatural amino acid preparation
High yield and indefinite storage stability
Scale-dependent cost variability and bulk procurement reliability

Technical Documentation Hub

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